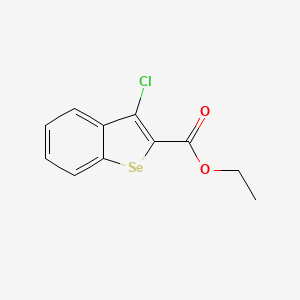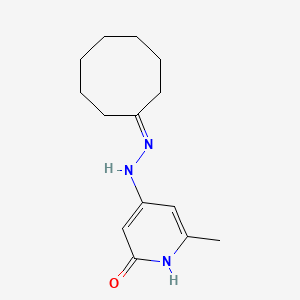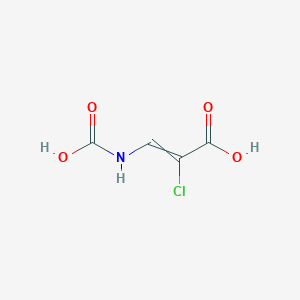![molecular formula C9H16N2O6 B14594269 N-{3-[Bis(carboxymethyl)amino]propyl}glycine CAS No. 60972-23-8](/img/structure/B14594269.png)
N-{3-[Bis(carboxymethyl)amino]propyl}glycine
Übersicht
Beschreibung
N-{3-[Bis(carboxymethyl)amino]propyl}glycine is a chelating agent known for its ability to form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its strong binding properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-{3-[Bis(carboxymethyl)amino]propyl}glycine can be synthesized through the reaction of nitrilotriacetic acid with glycine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pH of around 8-9 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[Bis(carboxymethyl)amino]propyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, usually in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted glycine derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{3-[Bis(carboxymethyl)amino]propyl}glycine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of N-{3-[Bis(carboxymethyl)amino]propyl}glycine involves its ability to form stable complexes with metal ions. The compound’s carboxylate and amino groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in various applications, from metal ion removal to enhancing the stability of metal-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrilotriacetic acid: Another chelating agent with similar properties but different structural features.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with a broader range of applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and use in medical imaging.
Uniqueness
N-{3-[Bis(carboxymethyl)amino]propyl}glycine is unique due to its specific structural configuration, which provides distinct binding properties and stability. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring precise metal ion control and removal .
Eigenschaften
IUPAC Name |
2-[3-[bis(carboxymethyl)amino]propylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-7(13)4-10-2-1-3-11(5-8(14)15)6-9(16)17/h10H,1-6H2,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUGHYFYHCCULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)CN(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552318 | |
| Record name | N-{3-[Bis(carboxymethyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60972-23-8 | |
| Record name | N-(Carboxymethyl)-N-[3-[(carboxymethyl)amino]propyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60972-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[Bis(carboxymethyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)





![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)





